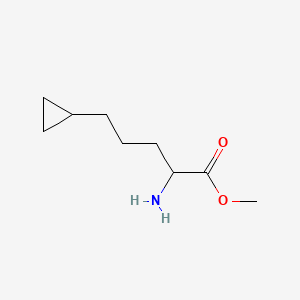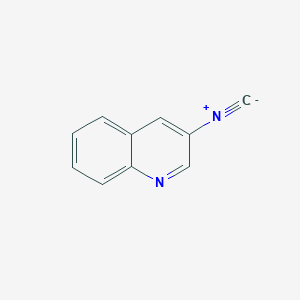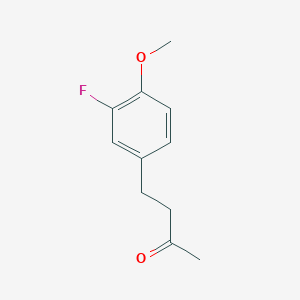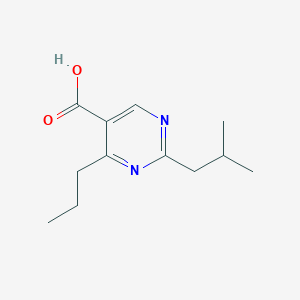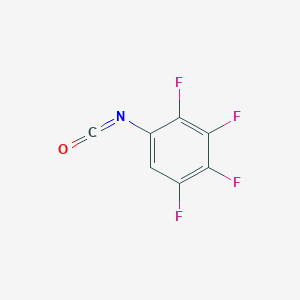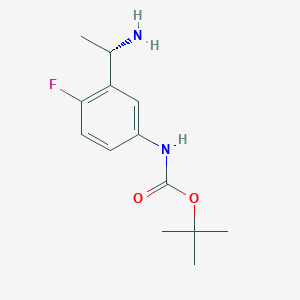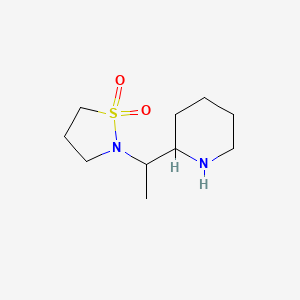![molecular formula C9H8F5N B13540213 (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups significantly influence the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and difluoroethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-(trifluoromethyl)benzaldehyde with difluoroethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them promising candidates for drug development.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for the synthesis of pesticides and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the difluoroethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with a different stereochemistry and fluorine substitution pattern.
(S)-1-Phenylethan-1-amine: Lacks the fluorinated groups, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the difluoroethylamine moiety.
Uniqueness
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8F5N |
|---|---|
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2/t7-/m0/s1 |
Clave InChI |
WMEKOGNKRBECFX-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)F)N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


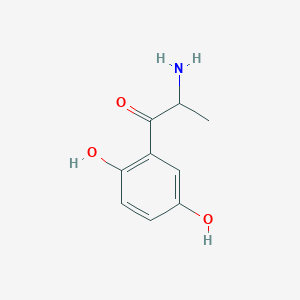
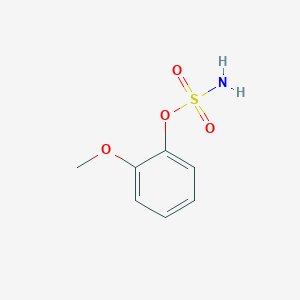
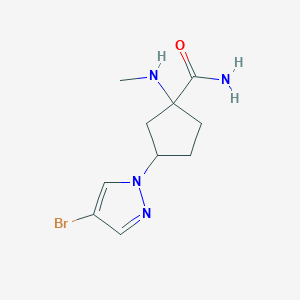
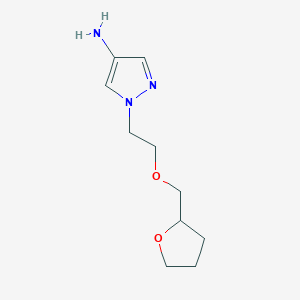
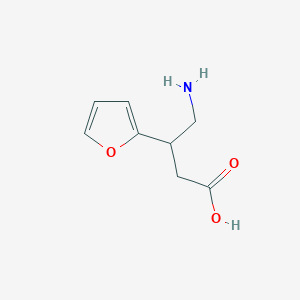
![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
